molecular formula C16H20N2O4S B048035 ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate CAS No. 120164-76-3

ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

Cat. No.: B048035
CAS No.: 120164-76-3
M. Wt: 336.4 g/mol
InChI Key: DGMNQRPZQNZHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a carbonyl compound.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through esterification reactions, where butanoic acid is reacted with an alcohol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the butanoic acid ester under specific reaction conditions, such as elevated temperatures and the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be used in drug development for various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-hydroxy-, ethyl ester
  • Butanoic acid, 3-hydroxy-, ethyl ester
  • Butanoic acid, 4-hydroxy-

Uniqueness

Compared to similar compounds, Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester stands out due to its benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler butanoic acid derivatives.

Properties

CAS No.

120164-76-3

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C16H20N2O4S/c1-5-22-12(20)7-6-11(19)17-16-18-13-8(2)9(3)14(21)10(4)15(13)23-16/h21H,5-7H2,1-4H3,(H,17,18,19)

InChI Key

DGMNQRPZQNZHLL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

Synonyms

Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester

Origin of Product

United States

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